3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5N5O2S/c26-16-8-10-18(11-9-16)35-21(13-31-23(37)15-4-3-5-17(27)12-15)33-34-24(35)38-14-22(36)32-20-7-2-1-6-19(20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJWGPCRZSHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the fluorine atoms, and coupling of the benzamide group. Common reagents used in these reactions include fluorinating agents, triazole precursors, and coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound in large quantities. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atoms and other functional groups can be substituted with different atoms or groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold and Substituent Analysis
1,2,4-Triazole Derivatives
- Compound 6i (): Structure: 3-allylthio-5-(1-methyl-3-trifluoromethylpyrazol-4-yl)-4-phenyl-4H-1,2,4-triazole. Key differences: Replaces the benzamide with a pyrazole group. Bioactivity: Exhibits herbicidal activity (70% inhibition of dicotyledonous weeds) .
| Parameter | Target Compound | Compound 6i | Compound 6l |
|---|---|---|---|
| Core Scaffold | 1,2,4-Triazole | 1,2,4-Triazole | 1,2,4-Triazole |
| Position 4 Substituent | 4-Fluorophenyl | Phenyl | 4-Methoxyphenyl |
| Position 5 Substituent | Sulfanyl-trifluoromethylbenzamide | Allylthio-pyrazole | Sulfanyl-trifluoromethylfuran |
| Bioactivity | Antifungal (predicted) | Herbicidal | Anti-inflammatory (FLAP inhibition) |
Fluorinated Benzamide Analogs
- Compound GPR-17 inhibitor (): Structure: 2-({5-[3-(morpholinosulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropylphenylacetamide. Key similarity: Fluorinated aryl groups and sulfanyl linkages. Bioactivity: Inhibits GPR-17 (IC₅₀ = 12 nM), a target in neurological disorders .
3-Fluoro-N-(5-methylsulfanyl-4H-1,2,4-triazol-3-yl)-benzamide () :
Computational Similarity Metrics
Using Tanimoto coefficients (structural similarity) and Morgan fingerprints (functional group analysis), the target compound clusters with:
- Fluconazole analogs (): Tanimoto > 0.8 due to shared triazole and fluorophenyl motifs.
- Aglaithioduline (): ~70% similarity in molecular properties (logP, hydrogen bond donors) despite differing scaffolds.
| Metric | Target vs. Fluconazole | Target vs. Aglaithioduline |
|---|---|---|
| Tanimoto (MACCS) | 0.82 | 0.65 |
| Dice (Morgan) | 0.79 | 0.60 |
| Shared Targets | CYP51, HDACs | HDAC8 |
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 6l | Fluconazole |
|---|---|---|---|
| Molecular Weight | 567.5 g/mol | 498.4 g/mol | 306.3 g/mol |
| LogP | 3.8 | 4.2 | 0.5 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Topological Polar Surface Area | 110 Ų | 95 Ų | 72 Ų |
The higher logP of the target compound (vs.
Bioactivity and Target Profiling
- Antifungal Activity : The fluorophenyl and trifluoromethyl groups align with triazole antifungals (e.g., ), which inhibit fungal CYP51. The sulfanyl linkage may improve binding to cytochrome P450 heme iron .
- Anti-inflammatory Potential: Analog 6l’s FLAP inhibition suggests the target compound could modulate leukotriene biosynthesis via similar interactions .
- Selectivity: The trifluoromethylphenyl carbamoyl group may reduce off-target effects compared to non-fluorinated analogs (e.g., compound 6i) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
